3-Cyano-4-fluorobenzylcyanide

Description

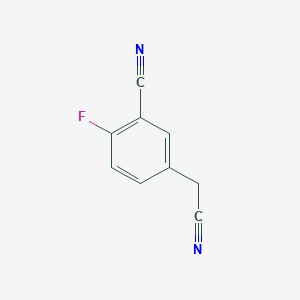

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(cyanomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNCZBBJZSYHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378785 | |

| Record name | 3-Cyano-4-fluorobenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519059-09-7 | |

| Record name | 3-Cyano-4-fluorobenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzylcyanide (CAS: 519059-09-7) for Advanced Pharmaceutical Research

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a cornerstone of rational drug design. 3-Cyano-4-fluorobenzylcyanide, also known by its IUPAC name 5-(cyanomethyl)-2-fluorobenzonitrile, has emerged as a pivotal building block for the synthesis of complex pharmaceutical agents. Its unique trifunctional benzenoid structure, featuring a fluorine atom and two distinct nitrile groups—one aromatic and one benzylic—offers a versatile platform for constructing advanced intermediates. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile groups provide reactive handles for a variety of chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, provide a detailed synthesis protocol with mechanistic insights, explore its critical applications in the synthesis of contemporary therapeutics, including GLP-1 receptor agonists and its potential role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), and conclude with essential safety and handling information.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 519059-09-7 |

| Molecular Formula | C₉H₅FN₂ |

| Molecular Weight | 160.15 g/mol |

| IUPAC Name | 5-(cyanomethyl)-2-fluorobenzonitrile |

| Synonyms | 3-Cyano-4-fluorobenzeneacetonitrile, 5-(Cyanomethyl)-2-fluoro-benzonitrile |

| Appearance | Solid (form may vary) |

The structural arrangement of this compound is key to its utility. The electron-withdrawing nature of both the aromatic nitrile and the fluorine atom activates the benzene ring towards certain transformations while influencing the acidity of the benzylic protons. The benzylic nitrile, in turn, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various C-C bond-forming reactions.

While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, typical spectral characteristics can be predicted based on its structure.

| Spectroscopic Data (Predicted) | Characteristic Features |

| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling. A singlet or doublet for the benzylic methylene (CH₂) protons. |

| ¹³C NMR | Aromatic carbons showing characteristic shifts with C-F coupling. Two distinct signals for the nitrile carbons. A signal for the benzylic methylene carbon. |

| IR Spectroscopy | Strong, sharp absorption bands around 2230-2250 cm⁻¹ corresponding to the C≡N stretching of both nitrile groups. C-F stretching bands in the region of 1000-1400 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Section 2: Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound commences with the readily available starting material, 3-fluoro-4-methylbenzonitrile. The synthetic strategy hinges on the regioselective functionalization of the benzylic methyl group. This is typically achieved through a radical-mediated halogenation, followed by nucleophilic substitution with a cyanide salt.

The rationale for this approach is rooted in the principles of atom economy and the reactivity of the starting material. The benzylic position is inherently activated towards radical abstraction due to the resonance stabilization of the resulting benzyl radical by the aromatic ring.

3-Cyano-4-fluorobenzylcyanide molecular weight

An In-Depth Technical Guide to 3-Cyano-4-fluorobenzylcyanide: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a strategically important bifunctional building block in medicinal chemistry and materials science. The presence of a fluorine atom and two distinct nitrile groups imparts unique electronic properties and versatile reactivity, making it a valuable precursor for a range of complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic pathways with mechanistic insights, and explores its critical applications, particularly in the development of targeted therapeutics such as protein degraders. Detailed experimental protocols and safety considerations are also presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound.

Physicochemical Characteristics and Structural Data

This compound is a solid organic compound whose structure is defined by a benzene ring substituted with a fluorine atom, a cyano group (-C≡N), and a cyanomethyl group (-CH₂C≡N). The electronic interplay between the electron-withdrawing fluorine and cyano groups on the aromatic ring significantly influences the reactivity of the benzylic position.

Key quantitative and identifying data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 160.15 g/mol | [1] |

| Molecular Formula | C₉H₅FN₂ | [1][2] |

| CAS Number | 519059-09-7 | [1][2] |

| IUPAC Name | 5-(cyanomethyl)-2-fluorobenzonitrile | [1] |

| Common Synonyms | 3-Cyano-4-fluorophenylacetonitrile | [3] |

| Physical Form | Solid | [3] |

| Storage | Room Temperature, in a sealed container | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted toluene. A logical and industrially scalable approach begins with 2-fluoro-5-methylbenzonitrile. The causality behind this choice lies in the commercial availability of the starting material and the well-established chemical transformations that can be performed on it.

The overall synthetic workflow can be conceptualized in two primary stages:

-

Benzylic Bromination: The methyl group is converted into a bromomethyl group. This is a crucial activation step, transforming a relatively inert C-H bond into a reactive C-Br bond, which is an excellent leaving group for subsequent nucleophilic substitution. The reaction is typically a free-radical halogenation, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), using N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂ and minimize side reactions on the aromatic ring.

-

Cyanation: The benzylic bromide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This reaction, often an Sₙ2-type displacement, introduces the second nitrile functionality, yielding the final product.

The following diagram illustrates this validated synthetic pathway.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Cyano-4-fluorobenzylcyanide

This guide provides a comprehensive overview of the physical properties of 3-Cyano-4-fluorobenzylcyanide, a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from established chemical principles, data from analogous compounds, and detailed experimental protocols to offer a robust predictive and practical framework for researchers.

Introduction and Chemical Identity

This compound, systematically named 5-(cyanomethyl)-2-fluorobenzonitrile, is a bifunctional aromatic molecule of significant interest in medicinal chemistry.[2] Its structure, featuring a fluorine atom and two nitrile groups, imparts unique electronic properties and reactivity, making it a valuable synthon.

Chemical Structure:

Caption: 2D structure of this compound.

Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

Core Physical Properties: A Predictive and Experimental Approach

The following table summarizes the key physical properties of this compound. The values are a combination of computed data and predictions based on structurally similar compounds.

| Property | Predicted/Computed Value | Basis for Prediction/Data Source |

| Molecular Formula | C₉H₅FN₂ | PubChem[2] |

| Molecular Weight | 160.15 g/mol | PubChem (Computed)[2] |

| Appearance | White to off-white solid | Analogy with similar aromatic nitriles |

| Melting Point | ~80-90 °C | Analogy with 3-Cyano-4-fluorobenzaldehyde (80-84 °C)[3] |

| Boiling Point | > 250 °C (with decomposition) | High polarity and molecular weight suggest a high boiling point |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile); sparingly soluble in nonpolar solvents (e.g., hexane) | "Like dissolves like" principle; presence of polar nitrile groups |

| Density | ~1.2-1.3 g/cm³ | Analogy with similar fluorinated aromatic compounds |

Experimental Determination of Physical Properties

To ensure scientific integrity, the predicted properties must be validated through rigorous experimental protocols. The following sections detail the methodologies for determining these key physical characteristics.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatographic purification.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).[4]

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube.

-

Titration: The selected solvent is added dropwise with agitation until the solid dissolves completely.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (δ 7.5-8.0 ppm). The fluorine atom will cause splitting (coupling constants, J).

-

Methylene Protons (-CH₂-): A singlet is expected around δ 4.0 ppm for the methylene protons, which may show slight coupling to the aromatic ring protons.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Nitrile Carbons (2C): Two signals for the nitrile carbons are expected around δ 115-120 ppm.

-

Methylene Carbon (1C): A signal for the methylene carbon is expected around δ 20-30 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. ¹H and ¹³C spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

-

C≡N Stretch: A strong, sharp absorption is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile and 2240-2260 cm⁻¹ for the aliphatic nitrile.[5] The presence of two distinct nitrile peaks would confirm the structure.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 160.04, corresponding to the exact mass of C₉H₅FN₂.[2]

-

Fragmentation: Characteristic fragmentation patterns would involve the loss of HCN and other fragments, which can be used to further confirm the structure.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for understanding and determining the physical properties of this compound. By combining predictive methods based on analogous compounds with robust experimental protocols, researchers can confidently handle and utilize this important chemical building block in their synthetic endeavors. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a self-validating system to ensure the identity and purity of the compound, which is essential for reproducible and reliable research outcomes in drug development and materials science.

References

- Elsevier. (n.d.). Determination of Organic Structures by Physical Methods - 1st Edition. Elsevier Shop.

- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.

- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Scribd. (n.d.). Lab Report 1 Physical Properties of Organic Molecules.

- PubChem. (n.d.). This compound.

- Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.

- The Royal Society of Chemistry. (n.d.). Supplementary information.

- NIST. (n.d.). 3-Fluorobenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid.

- PubChem. (n.d.). 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile.

- CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemBK. (2024, April 9). 3-Cyano-4-fluorobenzaldehyde.

- PubChem. (n.d.). 2-[3-Cyano-4-(4-fluorophenyl)-5,5-dimethyl-5H-furan-2-ylidene]malononitrile.

- University of Puget Sound. (n.d.). 13C-NMR.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- NCBI. (2010, December 20). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2.

- Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.

- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- SpectraBase. (n.d.). 3-Cyano-benzaldehyde - Optional[Vapor Phase IR] - Spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry @ CU Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to the Solubility of 3-Cyano-4-fluorobenzylcyanide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Cyano-4-fluorobenzylcyanide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for solvent selection and experimental determination.

Executive Summary

Understanding the solubility of this compound (C₉H₅FN₂) is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation. This guide outlines the predicted solubility behavior of this molecule based on its physicochemical properties and provides a detailed, field-proven protocol for its experimental solubility determination. The subsequent sections will empower researchers to make informed decisions regarding solvent choice, leading to improved yields, purity, and process efficiency.

Physicochemical Profile of this compound

A molecule's structure dictates its solubility. This compound is a substituted aromatic compound with the following key features influencing its interaction with solvents:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Cyano Groups (-C≡N): The two nitrile groups are highly polar and can act as hydrogen bond acceptors.

-

Fluorine Atom (-F): The electronegative fluorine atom contributes to the molecule's overall polarity.

-

Benzyl Cyanide Moiety: The cyanomethyl group (-CH₂CN) adds to the polar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂ | PubChem[1] |

| Molecular Weight | 160.15 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

| InChIKey | KRNCZBBJZSYHMX-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 519059-09-7 | PubChem[1] |

The presence of both polar (nitrile, fluorine) and nonpolar (aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile, with optimal solubility likely in polar aprotic solvents that can engage with its polar groups without being hindered by the nonpolar ring.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The polarity and hydrogen bonding capabilities of the solvent are critical factors.

Solvent Classes and Predicted Solubility

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents possess dipoles that can interact with the polar nitrile and fluorine groups of the solute. Acetonitrile, in particular, is often a good solvent for compounds containing nitrile groups.[4] Given the structure of this compound, this class of solvents is predicted to offer the highest solubility.

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents can act as both hydrogen bond donors and acceptors. While the nitrile groups can accept hydrogen bonds, the overall molecule is not expected to be highly soluble in water due to its aromatic ring.[3] Alcohols like methanol and ethanol are expected to show moderate solubility.

-

Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents lack significant dipoles and hydrogen bonding capabilities. Due to the strong polarity of the two nitrile groups, this compound is expected to have very low solubility in nonpolar solvents.[3]

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Cyano-4-fluorobenzylcyanide

Abstract: 3-Cyano-4-fluorobenzylcyanide is a fluorinated building block with significant utility in medicinal chemistry and drug development. However, its chemical structure, incorporating two nitrile groups, places it in a category of highly toxic compounds that demand rigorous and uncompromising safety protocols. This guide provides an in-depth examination of the hazards associated with this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind recommended safety procedures. It is intended for researchers, scientists, and drug development professionals, offering a framework for establishing self-validating safety systems when working with this and similar cyanide-containing reagents.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a solid organic compound.[1] Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules. A clear understanding of its basic properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| IUPAC Name | 5-(cyanomethyl)-2-fluorobenzonitrile | PubChem[2] |

| CAS Number | 519059-09-7 | CP Lab Safety[3] |

| Molecular Formula | C₉H₅FN₂ | PubChem[2] |

| Molecular Weight | 160.15 g/mol | PubChem[2] |

| Appearance | Solid | CymitQuimica[1] |

| Storage | Room temperature, in a dry, cool, well-ventilated place | CP Lab Safety, ECHEMI[3][4] |

Section 2: Hazard Analysis and Toxicological Profile

The primary toxicological concern with this compound stems from its nature as an organic cyanide. Cyanide compounds are potent inhibitors of cellular respiration, leading to rapid and potentially fatal toxicity. The hazard profile is severe, with toxicity observed via all primary routes of exposure.

The Globally Harmonized System (GHS) classification underscores the significant risks associated with this compound.[2]

| GHS Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Toxic if swallowed | H301 |

| Acute Toxicity, Dermal | Toxic in contact with skin | H311 |

| Acute Toxicity, Inhalation | Toxic if inhaled | H331 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT, Single Exposure | May cause respiratory irritation | H335 |

Source: ECHA C&L Inventory via PubChem[2]

The triple threat of oral, dermal, and inhalation toxicity (H301+H311+H331) means that exposure through any route can be life-threatening.[2][5] Symptoms of mild cyanide poisoning can include headache, dizziness, nausea, and irritation of the respiratory tract, while severe exposure can rapidly progress to convulsions, unconsciousness, and death within minutes.[6][7] It is critical to recognize that the characteristic "bitter almond" odor of cyanides is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[6]

Section 3: The Cardinal Rule: Preventing Hydrogen Cyanide (HCN) Formation

While the compound itself is toxic, the most acute and potentially catastrophic risk in a laboratory setting arises from the inadvertent generation of hydrogen cyanide (HCN) gas. This occurs when cyanide salts or their solutions come into contact with acids.[8][9] The reaction is rapid and liberates a large volume of highly toxic gas. Therefore, the absolute segregation of cyanide compounds from all acids is the most critical safety control.

Caption: The critical reaction pathway illustrating the formation of HCN gas.

Section 4: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A robust safety posture relies on a hierarchy of controls designed to minimize the risk of exposure. Reliance on PPE alone is insufficient; it must be the final layer of protection after engineering and administrative controls are implemented.

Engineering Controls

These are the primary, most effective measures for isolating personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6][10][11] This is non-negotiable.

-

Ventilation: The laboratory must have adequate general ventilation, with storage areas being cool, dry, and well-ventilated.[4][8][9]

Administrative Controls

These are the work practices and procedures that reduce or prevent exposure.

-

Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood to restrict access and ensure all contaminated items remain contained.[6][10]

-

Never Work Alone: Due to the rapid onset of cyanide toxicity, no work with this compound should ever be performed while alone.[10][12]

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins.

-

Segregation: Store cyanide compounds separately from all acids, oxidizing agents, and water.[8][9][12] Storage should be in a locked, dedicated cabinet.[8][10][12]

Caption: The hierarchy of controls for safely handling cyanide compounds.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Hand Protection: Double-gloving with nitrile gloves is the minimum requirement.[10][11] For tasks with a higher splash risk, heavy-duty butyl rubber gloves should be considered.[9]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] A full-face shield must be worn over the goggles whenever there is a splash hazard.[9][10]

-

Body Protection: A buttoned lab coat is required. For larger quantities, a chemical-resistant apron is also necessary.[11]

-

Clothing: Long pants and closed-toe shoes are mandatory.[11]

Section 5: Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for weighing the solid compound and preparing a stock solution.

1. Pre-Experiment Preparation: a. Ensure the chemical fume hood is certified and functioning correctly. b. Cordon off a designated work area inside the hood and line it with an absorbent bench pad.[12] c. Prepare two decontamination solutions: a pH 10 buffer and a freshly made 10% bleach solution.[6][12] d. Prepare a dedicated cyanide hazardous waste container, clearly labeled "HAZARDOUS WASTE – Cyanide" and "No Acids."[10] e. Don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles.

2. Weighing and Solution Preparation: a. Perform all weighing operations inside the fume hood.[12] b. Carefully transfer the desired amount of this compound to a tared container. Use an anti-static gun if the powder is difficult to handle.[12] c. Close the primary container immediately and return it to its designated storage location. d. Slowly add the solid to the desired solvent in a suitable flask. Be acutely aware of the solvent's pH to prevent accidental acidification.

3. Post-Experiment Decontamination: a. All glassware and equipment that came into contact with the cyanide must be decontaminated inside the fume hood.[6] b. First, rinse all surfaces and equipment with the pH 10 buffer solution, collecting the rinse as cyanide waste.[6] c. Next, rinse the same items with the 10% bleach solution, again collecting the rinse as waste.[6] d. Carefully fold the absorbent bench pad inward, place it in a sealed bag, and dispose of it in the solid cyanide waste container.[12] e. Wipe down the entire designated area within the fume hood with the buffer solution, followed by the bleach solution, using disposable wipes. Dispose of wipes as solid hazardous waste.[10] f. Safely doff the outer pair of gloves and dispose of them as hazardous waste. Then, remove the inner gloves and wash hands thoroughly with soap and water.[10]

Section 6: Emergency Response Protocols

Speed is the critical factor in responding to any cyanide exposure.[7] All personnel must be trained on these procedures before beginning work.

Caption: A decision-making workflow for cyanide-related emergencies.

Key Emergency Actions:

-

Any Exposure: Call for help and dial 911 immediately for any suspected exposure.[6][11] Provide the SDS to the emergency medical team.[10]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[10][11] If they are unconscious, do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[6][7][10]

-

Skin Contact: Immediately begin rinsing the affected area in an emergency shower for at least 15 minutes while removing all contaminated clothing.[6][7][10][11]

-

Eye Contact: Immediately flush the eyes at an emergency eyewash station for at least 15 minutes.[6][10][11]

-

Spill Outside Hood: Evacuate the laboratory immediately and contact university police or the designated emergency response team.[6][10]

Section 7: Waste Management and Disposal

All materials contaminated with this compound are considered acutely hazardous waste.

-

Segregation: Liquid and solid cyanide wastes must be stored in separate, dedicated containers.[10]

-

Labeling: All waste containers must be clearly labeled "HAZARDOUS WASTE – Cyanide" and must include the warning "No Acids."[10]

-

Disposal: Cyanide-containing waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[9][10][13]

Section 8: Conclusion

This compound is a valuable research tool, but its safe use is predicated on a deep understanding of its significant toxicological risks. The protocols outlined in this guide—centered on the absolute prevention of HCN gas formation, the stringent use of engineering controls, and meticulous adherence to emergency procedures—are not merely recommendations but essential requirements. By integrating these principles into a comprehensive and self-validating safety culture, research and development professionals can mitigate the risks and handle this compound with the high degree of caution it demands.

References

- Laboratory-Specific Standard Operating Procedures for Cyanide Compounds. (2018-06-20). LSU Health Shreveport.

- Information on Cyanide Compounds.Stanford Environmental Health & Safety.

- Cyanides Storage, Handling and General Use Information.University of Windsor.

- Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. (2025-03-06). United Chemical.

- Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety.

- Cyanide Salts.Environmental Health and Safety - Dartmouth.

- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.Safe Work Australia.

- First aid for cyanide exposure. (April 2022). Health Safety & Wellbeing - Monash University.

- Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025-06-27). United Chemical.

- This compound.PubChem.

- 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.CP Lab Safety.

Sources

- 1. 3-Cyano-4-fluorobenzyl cyanide | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H5FN2 | CID 2773936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. monash.edu [monash.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 13. unitedchemicalcn.com [unitedchemicalcn.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 3-Cyano-4-fluorobenzylcyanide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Cyano-4-fluorobenzylcyanide. As a potent aryl cyanide, this compound presents significant hazards that necessitate a thorough understanding of its chemical properties and strict adherence to established safety protocols. The causality behind each procedural recommendation is detailed to empower laboratory personnel with the knowledge required to mitigate risks effectively.

Compound Profile and Inherent Hazard Analysis

This compound (also known as 5-(cyanomethyl)-2-fluorobenzonitrile) is an organic nitrile compound often utilized as a building block in chemical synthesis.[1][2] Its molecular structure, containing two cyanide moieties, is the primary source of its extreme toxicity.

| Property | Value |

| CAS Number | 519059-09-7[2][3] |

| Molecular Formula | C₉H₅FN₂[2][3] |

| Molecular Weight | 160.15 g/mol [2] |

| Synonyms | 5-(cyanomethyl)-2-fluorobenzonitrile, 3-Cyano-4-fluorobenzeneacetonitrile[1][2] |

Primary Hazard: Acute Toxicity

The principal danger associated with this compound stems from the cyanide ion (CN⁻).[4] Organic cyanides can be hydrolyzed or metabolized to release this ion, which is a potent inhibitor of cellular respiration.[5] The cyanide ion binds to the iron in cytochrome c oxidase, effectively halting the electron transport chain and preventing aerobic ATP production.[6] This leads to cytotoxic hypoxia, where cells are unable to use oxygen, impacting the central nervous system and heart most severely.[4]

Routes of Exposure and Symptoms:

-

Inhalation, Ingestion, and Dermal Absorption: All routes of exposure are significant and can be fatal within minutes to hours, depending on the dose.[7][8]

-

Acute Symptoms: Early signs of non-lethal exposure may include weakness, headache, dizziness, confusion, nausea, and rapid breathing.[6][8] Severe exposure leads to convulsions, loss of consciousness, coma, and death.[7][8] It is critical to recognize that the characteristic "bitter almond" odor of hydrogen cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[6][7]

Critical Chemical Reactivity Hazards

Understanding the reactivity of this compound is fundamental to its safe handling and storage.

-

Acid Incompatibility: This is the most critical chemical incompatibility. Contact with acids, including weak acids or even atmospheric carbon dioxide in the presence of moisture, will cause a rapid reaction that liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][9][10]

-

Moisture Sensitivity: Like many cyanide compounds, it can react with water and atmospheric moisture to release HCN.[6][11] Therefore, maintaining a dry environment is crucial.

-

Thermal Decomposition: Avoid heating cyanide salts, as this can cause decomposition and the release of hydrogen cyanide gas.[9]

-

Oxidizer Incompatibility: this compound can react vigorously with strong oxidizing agents, potentially leading to fires or explosions.[4][12]

Prerequisite Safety Infrastructure and Controls

Prior to bringing this compound into the laboratory, a robust safety infrastructure must be in place. These controls are non-negotiable and form the foundation of a safe working environment.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction workups, must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute.[6][7][8][13][14] The hood contains potentially generated HCN gas and protects the user from inhalation exposure.

-

Designated Area: A specific area within the lab must be designated for all work with cyanides.[7][9][12] This area should be clearly marked with warning signs identifying the cyanide hazard.[7][9]

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[7][8][15]

Administrative Controls

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be developed and reviewed by all personnel before work begins.[7][16]

-

"Buddy System" - Never Work Alone: Under no circumstances should an individual work with this compound alone or after normal working hours.[6][7][9][13] A second person, familiar with the hazards and emergency procedures, must be present to provide assistance in case of an incident.[13]

-

Inventory Management: Purchase only the smallest quantity of the chemical needed for the planned experiments to minimize the amount of hazardous material on site.[7][12][16] Maintain a meticulous inventory record.[8][16]

-

Training: All users must receive documented training on the specific hazards of cyanides, the lab's SOP, and emergency procedures before handling the material.[14][16]

Experimental Workflow: Safe Handling Protocol

The following protocols provide a step-by-step methodology for safely handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

Proper PPE is the last line of defense against exposure. The following must be worn at all times when handling the compound:

-

Eye Protection: Chemical splash goggles and a full-face shield are required to protect the eyes, nose, and mouth from splashes or dust.[7][9][13]

-

Hand Protection: Double-gloving with nitrile gloves is the recommended minimum.[6][7][8][9] Nitrile provides good resistance to incidental splashes but is not intended for prolonged immersion.[17][18] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[6][13]

-

Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6][8] For procedures with a higher splash risk, a chemical-resistant apron is also required.[8]

Sources

- 1. 3-Cyano-4-fluorobenzyl cyanide | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H5FN2 | CID 2773936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. (toxic) cyanide compounds — HSE Department - KU Leuven [admin.kuleuven.be]

- 5. jst.chem.yale.edu [jst.chem.yale.edu]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 14. uwindsor.ca [uwindsor.ca]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. research.columbia.edu [research.columbia.edu]

- 17. gloves.com [gloves.com]

- 18. kbs-coatings.com.au [kbs-coatings.com.au]

The Synthetic Versatility of 2-(3-Cyano-4-fluorophenyl)acetonitrile: A Technical Guide for Chemical and Pharmaceutical Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and cyano groups into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2-(3-Cyano-4-fluorophenyl)acetonitrile, a key building block, exemplifies the utility of this approach. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Nomenclature and Physicochemical Properties

2-(3-Cyano-4-fluorophenyl)acetonitrile is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

Synonyms:

-

3-Cyano-4-fluorobenzylcyanide[1]

-

5-(cyanomethyl)-2-fluorobenzonitrile[2]

-

3-Cyano-4-fluorobenzeneacetonitrile[1]

-

Benzeneacetonitrile, 3-cyano-4-fluoro-[1]

A thorough understanding of its physicochemical properties is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 519059-09-7 | [2] |

| Molecular Formula | C₉H₅FN₂ | [2] |

| Molecular Weight | 160.15 g/mol | [2] |

| IUPAC Name | 5-(cyanomethyl)-2-fluorobenzonitrile | [2] |

Synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile: A Mechanistic Approach

The synthesis of 2-(3-cyano-4-fluorophenyl)acetonitrile can be achieved through various established methodologies in organic chemistry. A common and efficient route involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The following protocol is a representative example based on well-documented procedures for analogous benzyl cyanides.[3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-fluoro-3-methylbenzonitrile:

-

Free-Radical Bromination: The methyl group of 4-fluoro-3-methylbenzonitrile is converted to a bromomethyl group using a free-radical initiator.

-

Nucleophilic Cyanation: The resulting benzyl bromide undergoes nucleophilic substitution with a cyanide salt to yield the final product.

Caption: Proposed synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromomethyl-4-fluorobenzonitrile

-

To a solution of 4-fluoro-3-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromomethyl-4-fluorobenzonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination under free-radical conditions.

-

AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

-

Solvent Choice: Carbon tetrachloride is a traditional solvent for radical brominations, though safer alternatives like acetonitrile or cyclohexane can also be considered.

Step 2: Synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile

-

Dissolve the crude 3-bromomethyl-4-fluorobenzonitrile (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in less polar solvents.[4]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(3-cyano-4-fluorophenyl)acetonitrile.

Causality behind Experimental Choices:

-

Cyanide Source: Sodium and potassium cyanide are common and effective nucleophiles for this Sₙ2 reaction.

-

Solvent Choice: Polar aprotic solvents like DMSO or acetone are ideal as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic, and do not interfere with the Sₙ2 reaction.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings. The benzylic methylene protons (-CH₂CN) are expected to appear as a singlet around δ 3.7-4.0 ppm.[5] |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The two distinct nitrile carbons will appear in the δ 115-120 ppm range. The benzylic carbon will be found further upfield. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 160.15 g/mol should be observed. Fragmentation patterns would likely involve the loss of HCN and the benzyl cyanide radical. |

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluoro and cyano substituents make 2-(3-cyano-4-fluorophenyl)acetonitrile a valuable building block in medicinal chemistry.

Role in Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. 2-(3-Cyano-4-fluorophenyl)acetonitrile can serve as a versatile building block for the synthesis of rigid or semi-rigid linkers. The aromatic ring provides a scaffold, and the two nitrile groups can be further elaborated into various functionalities to connect to the two ligands. For instance, the nitrile groups can be reduced to amines or hydrolyzed to carboxylic acids, which can then be used in amide bond formation to construct the linker. The presence of the fluorine atom can enhance metabolic stability and binding affinity.

Bioisosteric Replacement and Pharmacokinetic Modulation

The cyano group is a well-established bioisostere for various functional groups and can participate in hydrogen bonding interactions with biological targets. The introduction of fluorine can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable interactions with the target protein.

Safety and Handling

Based on the safety data for structurally related benzyl cyanides and fluorinated aromatic compounds, 2-(3-cyano-4-fluorophenyl)acetonitrile should be handled with care.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: May cause skin and serious eye irritation.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

2-(3-Cyano-4-fluorophenyl)acetonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups makes it an attractive component for the design of novel therapeutics, including the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and potential applications will undoubtedly facilitate its use in the development of next-generation pharmaceuticals and advanced materials.

References

- PubChem. This compound.

- Supplementary Inform

- Google Patents. EP1004574B1 - Process for producing cyanobenzyl compounds.

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Google Patents.

- PubChem. 3-Cyano-4-fluorobenzoic acid.

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: [Link]

- Supporting Information. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon.

- Mu, L., et al. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2.

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Royal Society of Chemistry.

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Google Patents.

- Google Patents.

- National Institutes of Health. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. [Link]

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 412-413.

- Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455.

- Google Patents. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.

- ChemRxiv.

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Kim, D., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-10.

- Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ChemMedChem.

- Goel, V. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4-METHYLCOUMARINS. Der Pharma Chemica, 4(6), 2393-2395.

- ChemRxiv.

- Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1887.

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv

Sources

- 1. 3-Cyano-4-fluorobenzyl cyanide | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H5FN2 | CID 2773936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

stability and reactivity of 3-Cyano-4-fluorobenzylcyanide

An In-depth Technical Guide to the Stability and Reactivity of 3-Cyano-4-fluorobenzylcyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two nitrile groups and a fluorine atom, imparts a distinct reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive analysis of the , offering field-proven insights into its handling, storage, and chemical behavior. We will delve into its core physicochemical properties, potential degradation pathways, and the reactivity of its key functional groups, supported by mechanistic considerations and detailed experimental protocols.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application and safe handling.

Nomenclature and Structure

-

IUPAC Name: 5-(cyanomethyl)-2-fluorobenzonitrile[3]

-

Synonyms: this compound, 3-Cyano-4-fluorobenzeneacetonitrile[4]

The structure consists of a benzene ring substituted with a fluorine atom and two cyano-containing groups: a nitrile group directly attached to the ring and a cyanomethyl (-CH₂CN) group.

Caption: Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is sparse in publicly available literature. The following table consolidates known information and provides context from closely related analogs.

| Property | Value | Source / Notes |

| Molecular Weight | 160.15 g/mol | [3] |

| Appearance | White Solid (predicted) | Inferred from analogs like 3-Cyano-4-fluorobenzeneboronic acid.[5] |

| Storage | Room temperature | [1] |

| Melting Point | >80 °C (estimated) | The related 3-Cyano-4-fluorobenzaldehyde melts at 80-84 °C.[6] |

| Boiling Point | Not available | High boiling point expected due to polarity and molecular weight. |

| Solubility | Not available | Likely soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Acetonitrile). |

Hazard Identification and Safe Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [3] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |

Safe Handling and Personal Protective Equipment (PPE)

Given the toxicity profile, all manipulations should occur in a certified chemical fume hood.

-

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood, to maintain exposure below permissible limits.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.

-

Eye Protection: Use chemical safety goggles and/or a face shield.[7]

-

Skin and Body Protection: Wear a lab coat and, for larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Core Stability Profile

The stability of this compound is dictated by its susceptibility to hydrolysis, thermal stress, and photolytic degradation. While specific data is limited, a profile can be constructed based on its functional groups.

-

Thermal Stability: The compound is expected to be stable at room temperature.[1] At elevated temperatures, decomposition is likely. Under fire conditions, it may emit highly toxic fumes including nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[5]

-

Hydrolytic Stability: The two nitrile groups are potential sites for hydrolysis. This reaction is typically slow at neutral pH but is catalyzed by acidic or basic conditions, which can convert the nitriles first to amides and then to carboxylic acids. The benzylic nitrile is likely more susceptible to hydrolysis than the aromatic nitrile.

-

Photolytic Stability: Aromatic compounds can be sensitive to UV light. While no specific data exists, it is prudent to store the compound in amber vials or protected from direct light to prevent potential photodecomposition.

Reactivity Profile and Mechanistic Considerations

The molecule's reactivity is governed by its four key features: the aromatic nitrile, the benzylic nitrile, the benzylic protons, and the C-F bond.

Caption: Reactivity Map of this compound.

Reactivity of the Nitrile Groups

Both the aromatic and benzylic nitrile groups are versatile handles for chemical transformation.[8]

-

Hydrolysis: Under strong acidic or basic conditions, both nitriles can be hydrolyzed to the corresponding carboxylic acids. This would ultimately yield 4-fluoro-1,3-benzenedicarboxylic acid after passing through amide intermediates.

-

Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce both nitrile groups to primary amines, yielding (3-(aminomethyl)-4-fluorophenyl)methanamine. This transformation is fundamental in converting the scaffold into ligands or pharmacologically active amines.

Reactivity of the Benzylic Position

The methylene (-CH₂-) bridge is flanked by two electron-withdrawing groups (the benzene ring and the nitrile), making the benzylic protons acidic.

-

Deprotonation and Alkylation: Treatment with a suitable base (e.g., sodium hydride, LDA) can generate a resonance-stabilized carbanion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides, to form α-substituted products. This pathway is critical for chain extension and building molecular complexity.

Reactivity of the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is attached to an electron-deficient aromatic ring, due to the presence of two electron-withdrawing cyano groups. This electronic setup activates the ring towards SNAr. While fluorine is an excellent leaving group, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required to displace it with nucleophiles like alkoxides, amines, or thiolates.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols provide a framework for investigating the title compound. They should be adapted based on available analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR).

Caption: Workflow for a Forced Degradation (Stress) Study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.

-

Oxidation: 3% H₂O₂. Incubate at room temperature.

-

Control: 1:1 Acetonitrile:Water. Keep under the same conditions as the stressed samples.

-

-

Photostability: Expose the solid compound and a solution (in quartz) to light stress as per ICH Q1B guidelines.

-

Time Points: Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

-

Sample Preparation: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.

-

Analysis: Analyze by reverse-phase HPLC with a UV detector. A gradient method is recommended to resolve the parent compound from any degradants. Use LC-MS to identify the mass of any new peaks.

Trustworthiness Check: The control sample should show no significant degradation. Mass balance should be assessed by comparing the decrease in the parent peak area with the total area of all degradant peaks.

Protocol 2: Reactivity Screening of the Benzylic Position

Objective: To confirm the acidity of the benzylic protons and their utility in C-C bond formation.

Methodology:

-

Reaction Setup: In an oven-dried, nitrogen-flushed flask, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash with dry hexanes and suspend in dry THF (tetrahydrofuran).

-

Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in dry THF. Stir for 30 minutes at 0 °C to allow for deprotonation, indicated by hydrogen gas evolution ceasing.

-

Alkylation: Add an electrophile, such as benzyl bromide (1.2 eq.), dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification and Analysis: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by TLC and NMR. Purify by flash column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to ensure deprotonation occurs without competing nucleophilic attack on the nitrile groups. Anhydrous conditions are essential to prevent the base from being quenched by water.

Applications in Drug Discovery and Chemical Synthesis

This compound is not just a chemical curiosity; it is a strategic precursor.

-

Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, suggesting its scaffold is useful in constructing molecules for targeted protein degradation (e.g., PROTACs).[1]

-

Pharmaceutical Intermediates: The presence of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] The nitrile groups can be converted into various other functionalities, such as tetrazoles or primary amines, which are common in pharmacophores.

-

Radiolabeling: The 3-cyano-4-fluoro-benzoyl moiety has been used in the synthesis of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging, demonstrating the utility of this substitution pattern in advanced diagnostic agents.[9]

References

- 3-Cyano-4-fluorobenzoic acid - Safety D

- 3-Chloro-4-Fluorobenzyl Cyanide - Safety D

- This compound | C9H5FN2 | CID 2773936. PubChem.

- 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. CP Lab Safety.

- How is 3-Cyano-2,4-difluorobenzoic acid synthesized?. Guidechem.

- SAFETY D

- SAFETY D

- SAFETY D

- 3-Fluorobenzyl cyanide - Chem-Impex.

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P

- 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - NCBI.

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

- 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932. PubChem.

- 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science (RSC Publishing).

- 3-Chloro-4-Fluorobenzyl Cyanide | 658-98-0. ChemicalBook.

- (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.

- 3-Cyano-4-fluorobenzaldehyde - ChemBK.

- 4-Fluorobenzyl Cyanide 459-22-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

- 3-Cyano-4-fluorobenzyl cyanide - CymitQuimica.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H5FN2 | CID 2773936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyano-4-fluorobenzyl cyanide | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Guide to the Physicochemical Characterization of 3-Cyano-4-fluorobenzylcyanide: Emphasis on Melting Point Determination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Cyano-4-fluorobenzylcyanide is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. A critical, yet not widely documented, physicochemical parameter for this compound is its melting point. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine and interpret the melting point of this compound. We delve into the fundamental importance of this property for purity assessment and quality control, present detailed, field-proven protocols for its measurement using both capillary apparatus and Differential Scanning Calorimetry (DSC), and discuss the critical factors that influence experimental accuracy. This document serves as a practical whitepaper, empowering scientists to establish a reliable melting point value, a cornerstone for consistent and reproducible research and development.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name 5-(cyanomethyl)-2-fluorobenzonitrile, is a bifunctional organic compound featuring both nitrile and fluoro substituents on a benzyl cyanide core.[1] Its chemical structure makes it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.[2] Furthermore, the nitrile groups offer reactive handles for constructing more complex molecular architectures, making this compound a valuable starting material.[3] Given its role as a precursor in multi-step syntheses, ensuring the purity and identity of the starting material is paramount; the melting point serves as a primary and indispensable indicator of this quality.

Physicochemical Properties Summary

A summary of the key computed and known properties of this compound is presented below. A notable gap in publicly available experimental data is the melting point, underscoring the need for the empirical determination protocols detailed in this guide.

| Property | Value | Source |

| CAS Number | 519059-09-7 | [1][4] |

| Molecular Formula | C₉H₅FN₂ | [1][4] |

| Molecular Weight | 160.15 g/mol | [1] |

| Appearance | Solid (Form may vary based on purity) | [5] |

| Purity (Typical) | ≥95-98% | [4][5] |

| Experimental Melting Point | Not widely reported; requires empirical determination. | - |

The Imperative of Melting Point in Pharmaceutical Development

For researchers in drug development, the melting point is not merely a physical constant; it is a critical quality attribute. A sharp and consistent melting point range is a strong indicator of high purity.[6] Conversely, the presence of impurities typically causes a depression and broadening of the melting range, a phenomenon rooted in the thermodynamics of solid-liquid equilibria.[7] Accurate melting point data is foundational for:

-

Purity Assessment: As the primary method to quickly gauge the purity of a synthesized or procured batch.

-

Identity Confirmation: To verify that the material matches the expected chemical identity.

-

Quality Control (QC): Establishing a specification for incoming raw materials and outgoing intermediates.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which has profound implications for solubility, stability, and bioavailability.

The logical workflow for a researcher upon receiving or synthesizing a batch of this compound should follow a structured path of purification and characterization to ensure data integrity for subsequent reactions.

Figure 2. Workflow for Capillary Melting Point Determination.

Methodology II: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative data than the capillary method. [8]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [9]When the sample melts (an endothermic phase transition), it requires more energy to maintain the same temperature as the reference, resulting in a detectable peak on the DSC thermogram. [10]

Principles and Advantages of DSC

-

High Precision: DSC can determine transition temperatures with high accuracy. [11]* Quantitative Data: The area under the melting peak corresponds to the heat of fusion (ΔHfus), providing valuable thermodynamic information. [12]* Small Sample Size: Typically requires only a few milligrams of material. [8]* Versatility: Can detect other thermal events like glass transitions and crystallization. [8]

Experimental Protocol: DSC

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty, sealed pan to be used as the reference. [8]

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Program the instrument to ramp the temperature at a controlled rate (a standard rate is 10°C/min) to a temperature well above the melting point.

-

The instrument will record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the thermogram.

-

Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.

-

Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. [11] * Integrate the area under the peak to calculate the heat of fusion (ΔHfus).

-

Figure 3. Workflow for Melting Point Determination by DSC.

Purification Protocol: Recrystallization

An accurate melting point can only be obtained from a pure sample. Recrystallization is the most effective method for purifying solid organic compounds. [13][14]The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. [15]

Step-by-Step Recrystallization Methodology

-

Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) to the boiling point of the solvent while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely. [16]3. Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [16]Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals. [13]5. Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [13]6. Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering soluble impurities. [14]7. Drying: Dry the crystals thoroughly, for example, by leaving them under vacuum in the funnel for a period or by transferring them to a vacuum oven. [13]The purity of the resulting crystals should be re-assessed by melting point determination.

Conclusion

While this compound is a compound of significant interest in pharmaceutical synthesis, its fundamental melting point data is not consistently reported in the public domain. This guide provides the necessary theoretical context and detailed, practical protocols for its empirical determination. By adhering to rigorous purification techniques like recrystallization and employing precise measurement methodologies such as capillary analysis or DSC, researchers and quality control scientists can confidently establish a reliable melting point range. This value is not just a physical constant but a crucial indicator of purity and identity, forming the bedrock of reproducible and high-quality scientific research and drug development.

References

- CP Lab Safety. 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.

- University of Houston. Melting Point Apparatus Guidelines. (2010).

- University of California, Los Angeles. Recrystallization.

- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials.

- University of Colorado Boulder, Department of Chemistry. Recrystallization1.

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).

- McMaster University, Department of Chemistry. Melting point determination.

- CureFFI.org. Differential scanning calorimetry. (2016).

- J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023).